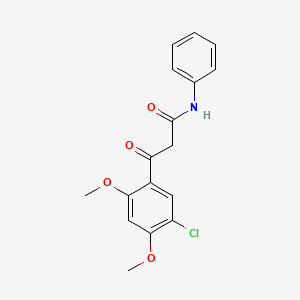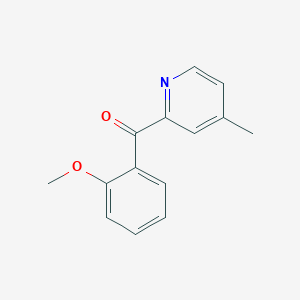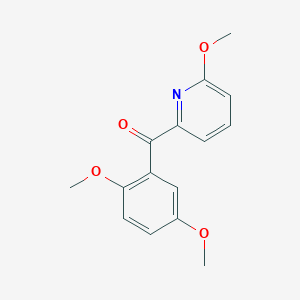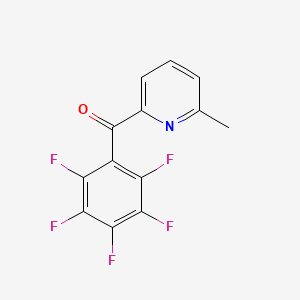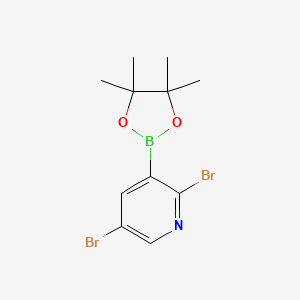
2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It belongs to the class of heteroarylboronic acid esters .
Synthesis Analysis
The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .科学的研究の応用
Building Blocks for Combinatorial Chemistry
2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a bifunctional building block in combinatorial chemistry. It is noted for its unique structural configuration, which affects its orientation and chemical reactivity compared to its regioisomers. This compound's structural characteristics, including the orientation of the dioxaborolane ring and bond angles, contribute to its selective chemical behavior, albeit not fully explaining the differences in reactivity observed between similar compounds. Ab initio calculations based on crystal structures have shown varying distributions of HOMO and LUMO, correlating with observed chemical reactivity differences, which are crucial for designing specific reactions in combinatorial chemistry applications (J. Sopková-de Oliveira Santos et al., 2003).
Intermediates for Boronic Acid Esters
This compound is instrumental in synthesizing boric acid ester intermediates, showcasing its importance in creating complex organic molecules. The synthesis involves multi-step substitution reactions, confirmed through various spectroscopic methods and X-ray diffraction. These intermediates have been subjected to crystallographic, conformational analyses, and DFT studies, highlighting their molecular structure and physicochemical properties. Such intermediates are pivotal in developing pharmaceuticals and materials science, providing insights into molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).
Coordination Polymers
The chemical versatility of this compound extends to the formation of coordination polymers. A notable application is its use in synthesizing extended dipyridyl ligands via palladium-catalyzed Suzuki coupling, leading to two-dimensional coordination polymers with specific topologies. These polymers demonstrate interesting properties, including small voids within their structure, which could be explored for gas storage or separation technologies (Hydar A Al-Fayaad et al., 2020).
Advanced Material Synthesis
This compound also finds application in advanced material synthesis, particularly in the development of polymers with specialized functions. For instance, its incorporation into the synthesis of conjugated polymers allows for the creation of materials with unique electronic and optical properties, suitable for applications in organic electronics and photonics. Through palladium-catalyzed polycondensation reactions, it facilitates the creation of deeply colored polymers, which could be utilized in optoelectronic devices or as sensors (Irina Welterlich et al., 2012).
作用機序
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that compounds containing a boronic ester group, such as this one, can participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other organic compounds in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that boronic esters are often used in organic synthesis to modify or create new organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds through chemical reactions .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its reactivity in chemical reactions can be affected by the presence of a catalyst .
特性
IUPAC Name |
2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFUAFHXDIYFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694418 | |
| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852228-17-2 | |
| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

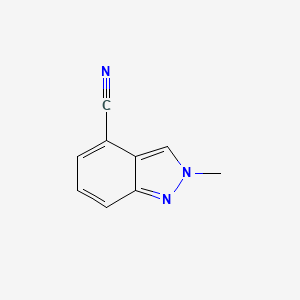

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)
